molecular formula C13H20O2 B8016160 6-(3-Methylphenoxy)hexan-1-ol

6-(3-Methylphenoxy)hexan-1-ol

Cat. No.: B8016160
M. Wt: 208.30 g/mol
InChI Key: OQFQHFAZYQIAJI-UHFFFAOYSA-N
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Description

6-(3-Methylphenoxy)hexan-1-ol (CAS: 445023-46-1) is a synthetic aliphatic alcohol featuring a hexan-1-ol backbone substituted with a 3-methylphenoxy group at the sixth carbon. This compound has been utilized in specialized organic synthesis, such as the preparation of monomers for polymer microspheres .

Properties

IUPAC Name

6-(3-methylphenoxy)hexan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20O2/c1-12-7-6-8-13(11-12)15-10-5-3-2-4-9-14/h6-8,11,14H,2-5,9-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQFQHFAZYQIAJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCCCCCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-Methylphenoxy)hexan-1-ol typically involves the reaction of 3-methylphenol with 6-bromohexanol under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism where the phenoxide ion, generated from 3-methylphenol, attacks the bromohexanol to form the desired product. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to deprotonate the phenol and generate the phenoxide ion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure, can further improve the production scale and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

6-(3-Methylphenoxy)hexan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Formation of 6-(3-Methylphenoxy)hexan-1-one.

    Reduction: Formation of 6-(3-Methylphenoxy)hexane.

    Substitution: Formation of various substituted phenoxyhexanols depending on the electrophile used.

Scientific Research Applications

6-(3-Methylphenoxy)hexan-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of polymers, adhesives, and coatings due to its chemical stability and functional properties.

Mechanism of Action

The mechanism of action of 6-(3-Methylphenoxy)hexan-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The phenoxy group can participate in hydrophobic interactions, further modulating the compound’s biological activity.

Comparison with Similar Compounds

Table 1: Comparative Analysis of this compound and Analogous Compounds

Compound Name Structure Highlights Natural Occurrence/Applications Key Properties/Toxicity References
This compound Phenoxy group at C6; terminal -OH Synthetic intermediate for polymers (e.g., photo-responsive microspheres) Lipophilic; limited toxicity data available
Hexan-1-ol Straight-chain primary alcohol Olive oil, fruits (e.g., prickly pear); aroma contributor Low toxicity (non-genotoxic, non-irritating to human skin)
2-Hexen-1-ol Unsaturated (C2 double bond); primary alcohol Dominant volatile in prickly pear fruits; fruity aroma Higher abundance in plants; role in LOX pathway
6-Sulfanylhexan-1-ol Thiol (-SH) substituent at C6 Synthetic; potential flavor/fragrance applications Enhanced nucleophilicity due to -SH group
5-Hexen-3-ol, 6-phenyl-1-(phenylmethoxy) Branched chain; aromatic substituents Synthetic; unconfirmed applications High molecular weight (282.38 g/mol); complex synthesis
3-Methylbutan-1-ol Branched short-chain alcohol Olive oil; contributes to fruity/spicy aroma Detected in CO2-processed olive oil; low odor threshold
6-Chloro-1-(3-methylphenyl)hexan-1-one Ketone derivative; chloro substituent Synthetic intermediate; discontinued product Reactive carbonyl group; limited safety data

Structural and Functional Differences

  • Unsaturated analogs like 2-hexen-1-ol exhibit higher reactivity due to the double bond, influencing their role in plant aroma biosynthesis .
  • Functional Group Diversity : Derivatives such as 6-sulfanylhexan-1-ol introduce thiol groups, enabling participation in disulfide bond formation or metal coordination, unlike the hydroxyl-dominated reactivity of the parent compound .

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